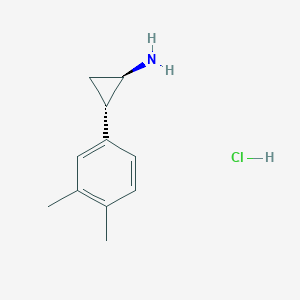
2-(Methylamino)ethane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)ethane-1-sulfonamide hydrochloride, also known as MES, is a sulfonic acid compound that is commonly used in scientific research. It is a zwitterionic buffer that has a pKa of 7.1 and is used to maintain the pH of solutions in biological and biochemical experiments. MES is a versatile buffer that is used in a variety of applications, including protein purification, enzyme assays, and electrophoresis.
Mécanisme D'action
2-(Methylamino)ethane-1-sulfonamide hydrochloride acts as a buffer by accepting or donating protons to maintain the pH of a solution. It is a zwitterionic buffer, which means that it has both positive and negative charges. This allows it to maintain a stable pH over a wide range of conditions. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is particularly effective in maintaining a pH of 6.0-7.5, which is the pH range of many biological and biochemical experiments.
Biochemical and Physiological Effects
2-(Methylamino)ethane-1-sulfonamide hydrochloride has been shown to have no significant physiological effects on cells or tissues. It is non-toxic and does not interfere with the normal functioning of cells. However, it is important to note that 2-(Methylamino)ethane-1-sulfonamide hydrochloride can affect the activity of enzymes and other proteins that are sensitive to changes in pH. Therefore, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methylamino)ethane-1-sulfonamide hydrochloride has several advantages over other buffers. It has a pKa of 7.1, which is close to the physiological pH of 7.4, making it an ideal buffer for biological and biochemical experiments. It is also a zwitterionic buffer, which allows it to maintain a stable pH over a wide range of conditions. Additionally, 2-(Methylamino)ethane-1-sulfonamide hydrochloride is non-toxic and does not interfere with the normal functioning of cells.
However, there are some limitations to using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in lab experiments. It is not effective at maintaining a pH below 6.0 or above 7.5, which limits its use in experiments that require a more acidic or alkaline pH. Additionally, 2-(Methylamino)ethane-1-sulfonamide hydrochloride can interfere with the activity of some enzymes and proteins that are sensitive to changes in pH. Therefore, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments.
Orientations Futures
There are several future directions for research involving 2-(Methylamino)ethane-1-sulfonamide hydrochloride. One area of interest is the study of the effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride on the activity of enzymes and proteins. This could help to identify potential interactions between 2-(Methylamino)ethane-1-sulfonamide hydrochloride and other compounds that could affect the results of experiments.
Another area of interest is the development of new buffers that are more effective at maintaining a stable pH over a wider range of conditions. This could help to improve the accuracy and reliability of experiments that require precise control of pH.
Finally, there is a need for more research on the effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride on cells and tissues. This could help to identify potential toxic effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride and improve our understanding of its safety profile.
Conclusion
In conclusion, 2-(Methylamino)ethane-1-sulfonamide hydrochloride is a versatile buffer that is widely used in scientific research. It is effective at maintaining a stable pH over a wide range of conditions and is non-toxic to cells and tissues. However, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments to avoid interfering with the activity of enzymes and proteins. There are several future directions for research involving 2-(Methylamino)ethane-1-sulfonamide hydrochloride, including the study of its effects on enzyme and protein activity and the development of new buffers that are more effective at maintaining a stable pH over a wider range of conditions.
Méthodes De Synthèse
2-(Methylamino)ethane-1-sulfonamide hydrochloride can be synthesized by reacting 2-bromoethanol with methylamine and then treating the resulting product with sulfamic acid. The product is then purified by recrystallization to obtain pure 2-(Methylamino)ethane-1-sulfonamide hydrochloride. This method is commonly used in research labs to synthesize 2-(Methylamino)ethane-1-sulfonamide hydrochloride.
Applications De Recherche Scientifique
2-(Methylamino)ethane-1-sulfonamide hydrochloride is commonly used in scientific research as a buffer to maintain the pH of solutions. It is widely used in protein purification, enzyme assays, and electrophoresis. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is also used in the study of membrane transporters and ion channels. It is used in experiments that involve the measurement of intracellular pH and the study of ion flux across membranes. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is also used in the study of the effects of pH on enzyme activity.
Propriétés
IUPAC Name |
2-(methylamino)ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXMVULJZGHTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)ethane-1-sulfonamide hydrochloride | |
CAS RN |
2094744-53-1 |
Source


|
| Record name | 2-(methylamino)ethane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)


![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)

![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)


![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)
